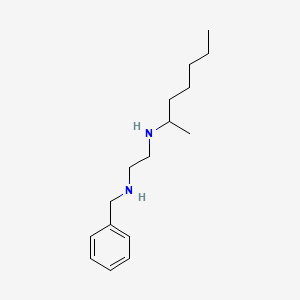
N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of a benzyl group attached to one nitrogen atom and a heptan-2-yl group attached to the other nitrogen atom of the ethane-1,2-diamine backbone. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of benzyl chloride with ethane-1,2-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N1-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and heptan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of specific functional groups.
Substitution: New compounds with different functional groups replacing the benzyl or heptan-2-yl groups.
Applications De Recherche Scientifique
N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N1-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N,N-dimethylethylenediamine: Similar structure but with dimethyl groups instead of the heptan-2-yl group.
Ethylenediamine: The parent compound with no benzyl or heptan-2-yl groups.
N-Benzyl-N’-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine: Contains a trimethoxysilyl group instead of the heptan-2-yl group.
Uniqueness
N~1~-Benzyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to the presence of both benzyl and heptan-2-yl groups, which confer distinct chemical and physical properties. These structural features make it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
627527-31-5 |
|---|---|
Formule moléculaire |
C16H28N2 |
Poids moléculaire |
248.41 g/mol |
Nom IUPAC |
N-benzyl-N'-heptan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-3-4-6-9-15(2)18-13-12-17-14-16-10-7-5-8-11-16/h5,7-8,10-11,15,17-18H,3-4,6,9,12-14H2,1-2H3 |
Clé InChI |
GHRWTDODLRJSMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NCCNCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


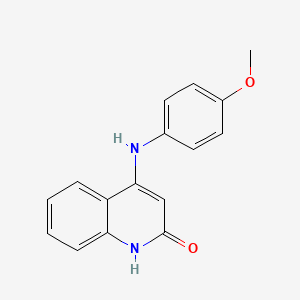
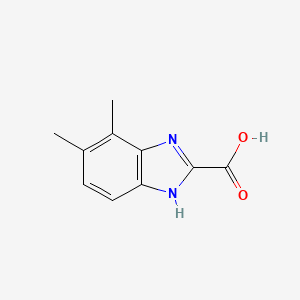
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
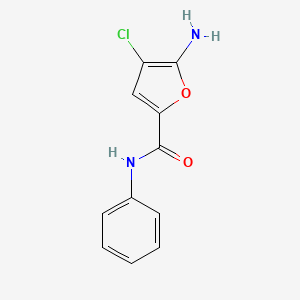
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
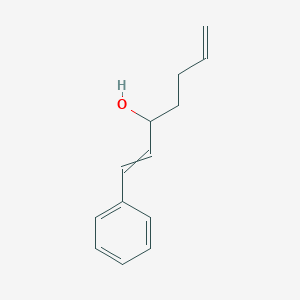
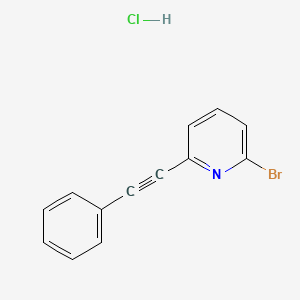


![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
